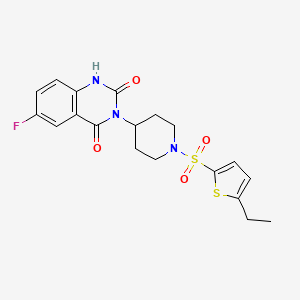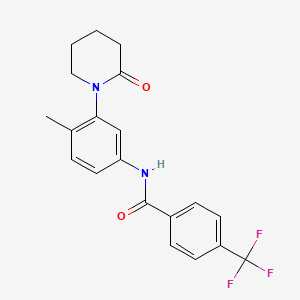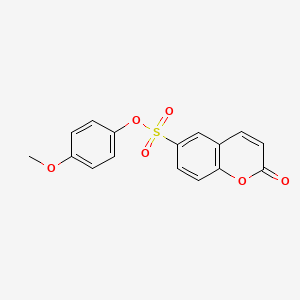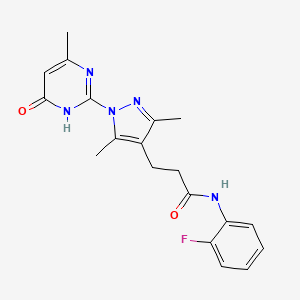![molecular formula C19H18ClNO3S B2686769 N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide CAS No. 299404-25-4](/img/structure/B2686769.png)
N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide, commonly known as CES, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. CES is a small molecule that can be synthesized using various methods and has been extensively studied for its mechanism of action and biochemical effects.
作用机制
The mechanism of action of CES is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CES has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. CES has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. In addition, CES has been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is involved in angiogenesis.
Biochemical and Physiological Effects:
CES has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. CES has also been shown to inhibit tumor cell proliferation, invasion, and migration. In addition, CES has been shown to inhibit angiogenesis and promote apoptosis in tumor cells.
实验室实验的优点和局限性
CES has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. CES has also been extensively studied, and its mechanism of action and biochemical effects are well understood. However, CES also has some limitations for lab experiments. It is a sulfonamide compound, which may limit its solubility and bioavailability. In addition, CES may have off-target effects that need to be considered when interpreting results.
未来方向
There are several future directions for the study of CES. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study the potential use of CES in combination with other drugs for the treatment of various diseases. In addition, further studies are needed to determine the optimal dosage and administration of CES for therapeutic use. Finally, the development of novel analogs of CES may lead to the discovery of more potent and selective compounds for therapeutic use.
Conclusion:
In conclusion, N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide, or CES, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. CES can be synthesized using various methods and has been extensively studied for its mechanism of action and biochemical effects. CES has several advantages for lab experiments, but also has some limitations that need to be considered. There are several future directions for the study of CES, including further investigation of its mechanism of action and the development of novel analogs for therapeutic use.
合成方法
CES can be synthesized using various methods, including the reaction of 2-chlorobenzyl chloride with 4-ethoxynaphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-chlorobenzylamine with 4-ethoxynaphthalene-1-sulfonyl chloride in the presence of a base such as sodium hydroxide. The yield of CES using these methods is generally high, and the compound can be purified using column chromatography.
科学研究应用
CES has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. CES has also been studied for its potential use in the treatment of various diseases, including cancer, rheumatoid arthritis, and psoriasis. In addition, CES has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c1-2-24-18-11-12-19(16-9-5-4-8-15(16)18)25(22,23)21-13-14-7-3-6-10-17(14)20/h3-12,21H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKOMTUWNIKNIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-nitro-N-[3-[(4-nitrobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2686691.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenyl)acetamide](/img/structure/B2686693.png)


![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2686696.png)



![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2686703.png)

![N'-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2686705.png)
